Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-fluorophenyl)piperidine. This intermediate is then reacted with ethyl 4-(2-methoxyethyl)piperidine-4-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is believed to play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.
2-Amino-4-(1-piperidine)pyridine derivatives: Investigated for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN2O3/c1-3-28-21(26)22(12-17-27-2)10-15-25(16-11-22)20-8-13-24(14-9-20)19-6-4-18(23)5-7-19/h4-7,20H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYXCAFWCJUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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